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Cat. No.: B1581250 Get Quote

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Phenolic Aldehyde in
Modern Synthesis
3-Chloro-4-hydroxybenzaldehyde is a trifunctional aromatic compound that serves as a

highly valuable and versatile intermediate in organic synthesis. Its structure, featuring a

reactive aldehyde group, an acidic phenolic hydroxyl, and an electron-withdrawing chlorine

atom on the benzene ring, provides a unique combination of reaction sites. This substitution

pattern not only influences the reactivity of the functional groups but also imparts specific

electronic and steric properties to the molecule and its derivatives.

This compound is a key starting material in the synthesis of a wide array of more complex

molecules, finding significant application in the development of pharmaceuticals,

agrochemicals, and specialty chemicals like fragrances.[1][2] Its utility stems from its ability to

undergo a variety of transformations, including reactions at the aldehyde (e.g., condensation,

reductive amination), the hydroxyl group (e.g., etherification, esterification), and electrophilic

aromatic substitution. This guide provides an in-depth exploration of its core reactivity,

supported by detailed protocols for its application in key synthetic transformations.
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Physicochemical Properties

CAS Number 2420-16-8[3]

Molecular Formula C₇H₅ClO₂[2][4]

Molecular Weight 156.57 g/mol [3][5]

Appearance White to light yellow crystalline solid[6]

Melting Point 133-137 °C[3][6]

SMILES C1=CC(=C(C=C1C=O)Cl)O[6]

InChI Key VGSOCYWCRMXQAB-UHFFFAOYSA-N[3][6]

Safety and Handling
3-Chloro-4-hydroxybenzaldehyde is a hazardous substance and must be handled with

appropriate precautions in a controlled laboratory environment.

GHS Hazard Statements:

H302: Harmful if swallowed.[4][7][8]

H315: Causes skin irritation.[4][7][8]

H317: May cause an allergic skin reaction.[4][7][8]

H318: Causes serious eye damage.[4][7][8]

H335: May cause respiratory irritation.[4][7][8]

Recommended Precautions:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[7][9]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side-shields or goggles, and a lab coat.[9] For operations that may generate dust, a
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NIOSH-approved N95 dust mask is recommended.

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][10] Prevent contact with

skin and eyes.[10] Wash hands and any exposed skin thoroughly after handling.[9]

Storage: Store in a tightly closed container in a dry, cool, and dark place.[6][9] The

compound is noted to be air-sensitive.[6]

Core Reactivity and Synthetic Protocols
The synthetic utility of 3-Chloro-4-hydroxybenzaldehyde is centered on the independent or

sequential reactions of its aldehyde and hydroxyl functional groups.

Reactions at the Hydroxyl Group: O-Alkylation
The phenolic hydroxyl group is readily deprotonated by a mild base, forming a phenoxide ion

that serves as an excellent nucleophile for Williamson ether synthesis. This reaction is

fundamental for protecting the hydroxyl group or for introducing alkoxy moieties that are key

features in many target molecules, such as the fragrance ethyl vanillin.[1]

Protocol 1: Synthesis of 4-(Allyloxy)-3-chlorobenzaldehyde

This protocol demonstrates a typical O-alkylation by protecting the hydroxyl group with an allyl

group, a common strategy to prevent its interference in subsequent reactions targeting the

aldehyde.[1]

Reagents & Materials:

3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

Allyl bromide (1.0-1.2 eq)

Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

Acetone or N,N-Dimethylformamide (DMF)

Round-bottom flask, magnetic stirrer, reflux condenser

Ethyl acetate, water, saturated brine solution for work-up
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Procedure:

To a round-bottom flask, add 3-Chloro-4-hydroxybenzaldehyde (e.g., 2.04 g, 13 mmol) and

anhydrous potassium carbonate (e.g., 2.7 g, 19.5 mmol).[1]

Add a suitable solvent, such as acetone or DMF (e.g., 50 mL).

Stir the suspension and add allyl bromide (e.g., 1.25 mL, 14.3 mmol) dropwise at room

temperature.[1]

Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 3-5

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter off the inorganic salts.

Evaporate the solvent under reduced pressure.

Dissolve the residue in ethyl acetate, wash with water (2x) and then with saturated brine

solution.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo to yield the crude product, which can be purified by column chromatography if

necessary.
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Caption: Workflow for O-alkylation of 3-Chloro-4-hydroxybenzaldehyde.
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Reactions at the Aldehyde Group: Condensation
Reactions
The aldehyde functionality is an electrophilic center, making it susceptible to nucleophilic

attack. This reactivity is harnessed in several critical carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to

an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[11] The reaction is

typically catalyzed by a weak base, such as piperidine or an amine salt.[11][12] The electron-

withdrawing groups (Z) on the active methylene compound (Z-CH₂-Z') make the methylene

protons acidic enough to be removed by a mild base.[11]

Protocol 2: Knoevenagel Condensation with Malononitrile

Reagents & Materials:

3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

Malononitrile (1.0 eq)

Piperidine (catalytic amount, ~0.1 eq)

Ethanol or Isopropanol

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

Dissolve 3-Chloro-4-hydroxybenzaldehyde (e.g., 1.56 g, 10 mmol) and malononitrile (0.66

g, 10 mmol) in ethanol (25 mL) in a round-bottom flask.

Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the solution.

Heat the mixture to reflux for 1-3 hours. The product often precipitates from the reaction

mixture upon heating or subsequent cooling. Monitor reaction completion by TLC.

Cool the reaction mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration.

Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

Dry the product under vacuum to obtain the (2-(3-chloro-4-

hydroxybenzylidene)malononitrile).

Knoevenagel Condensation Mechanism

Active Methylene
(Malononitrile)

Carbanion
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Deprotonation
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Product
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Caption: Mechanism of the Knoevenagel Condensation.

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and possess a

wide range of biological activities.[13][14] They are synthesized via a base-catalyzed aldol

condensation between a benzaldehyde and an acetophenone, a reaction known as the

Claisen-Schmidt condensation.[13][15]

Protocol 3: Synthesis of a 3-Chloro-4-hydroxy-substituted Chalcone

Reagents & Materials:

3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-10 eq)

Ethanol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1581250?utm_src=pdf-body-img
https://www.tsijournals.com/articles/synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf
https://www.jetir.org/papers/JETIR2007415.pdf
https://www.tsijournals.com/articles/synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf
https://www.rjpbcs.com/pdf/2010_1(4)/[54].pdf
https://www.benchchem.com/product/b1581250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stirring vessel (beaker or flask), magnetic stirrer

Procedure:

In a flask, dissolve the substituted acetophenone (e.g., 1.36 g, 10 mmol) and 3-Chloro-4-
hydroxybenzaldehyde (1.56 g, 10 mmol) in ethanol (20-30 mL).

Prepare a solution of NaOH (e.g., 40% aqueous) or crush solid KOH pellets.

Cool the ethanolic solution of the carbonyl compounds in an ice bath.

Slowly add the base (e.g., 2-3 mL of 40% NaOH) to the stirred solution.[13] A color change

and the formation of a thick precipitate are typically observed.

Continue stirring the mixture at room temperature for several hours (4-24 h) until TLC

indicates the consumption of the starting aldehyde.

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH

is acidic.

The precipitated solid is the crude chalcone. Collect it by vacuum filtration.

Wash the solid thoroughly with cold water to remove inorganic salts.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

chalcone.
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Caption: Workflow for Claisen-Schmidt Chalcone Synthesis.

The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases.

[16] These compounds are crucial in coordination chemistry and as intermediates for the

synthesis of amine-containing pharmaceuticals, often via subsequent reduction of the imine

C=N bond.[17][18]

Protocol 4: Synthesis of a Schiff Base with Aniline

Reagents & Materials:

3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

Aniline (1.0 eq)
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Methanol or Ethanol

Glacial acetic acid (catalytic amount)

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

Dissolve 3-Chloro-4-hydroxybenzaldehyde (1.56 g, 10 mmol) in methanol (20 mL) in a

round-bottom flask.

Add aniline (0.91 mL, 10 mmol) to the solution.

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

Stir the mixture at room temperature or heat to a gentle reflux for 2-4 hours. The progress

can be monitored by TLC.

Upon completion, the Schiff base may precipitate out of the solution, especially upon cooling.

If precipitation occurs, cool the mixture in an ice bath and collect the product by vacuum

filtration.

If no precipitate forms, remove the solvent under reduced pressure. The resulting residue

can be recrystallized from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Characterization Data
Proper characterization is essential to confirm the identity and purity of synthesized products.

Below are typical spectral data for the starting material.
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Characterization Data for 3-Chloro-4-

hydroxybenzaldehyde

¹H NMR

δ (ppm) in CDCl₃: 9.84 (s, 1H, -CHO), 7.90 (d,

1H, Ar-H), 7.73 (dd, 1H, Ar-H), 7.15 (d, 1H, Ar-

H), 6.29 (s, 1H, -OH).[6]

IR (KBr)

Key peaks (cm⁻¹): Broad peak for O-H stretch

(~3200-3400), C=O stretch for aldehyde

(~1670-1690), C=C stretch for aromatic ring

(~1590, 1480).

Mass Spec (MS)

Molecular Ion Peak (M⁺) expected at m/z ≈ 156

and a characteristic M+2 peak at m/z ≈ 158 with

~1/3 intensity due to the ³⁷Cl isotope.

Conclusion
3-Chloro-4-hydroxybenzaldehyde is an exemplary building block in organic synthesis,

offering chemists a reliable and versatile platform for constructing complex molecular

architectures. Its defined points of reactivity at the aldehyde and hydroxyl groups allow for a

wide range of selective transformations, including etherification, Knoevenagel and Claisen-

Schmidt condensations, and Schiff base formation. The protocols and principles outlined in this

guide demonstrate its central role as an intermediate in producing high-value compounds for

the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Mastery of its chemistry is

a valuable asset for any researcher in the field of drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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